2-Chloro-4-(4-methoxycarbonylphenyl)phenol
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Overview
Description
2-Chloro-4-(4-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-methoxycarbonylphenyl)phenol is 1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 . The IUPAC name is methyl 3’-chloro-4’-hydroxy [1,1’-biphenyl]-4-carboxylate .Physical And Chemical Properties Analysis
2-Chloro-4-(4-methoxycarbonylphenyl)phenol has a molecular weight of 262.69 . The InChI code is 1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 .Scientific Research Applications
Scientific Field
Application in Chemistry
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Application in Medicine
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Application in Materials Science
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Application in Environmental Science
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Application in Pharmacology
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Application in Polymer Research
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Application in Analytical Chemistry
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Application in Agrochemistry
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Application in Food Science
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Application in Cosmetic Chemistry
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Application in Nanotechnology
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These applications demonstrate the versatility of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol in scientific research and industry. The compound’s chemical structure allows for a broad range of uses, from materials science to pharmaceuticals. As with the previous applications, the details provided are based on the compound’s known properties and standard practices within these fields. Actual research outcomes would depend on specific experimental designs and conditions .
Application in Veterinary Medicine
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Application in Food Chemistry
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Application in Electronics
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Application in Coating Technologies
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Application in Dye Synthesis
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Application in Sensor Technology
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These hypothetical applications are based on the chemical structure and reactivity of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol . They illustrate the compound’s potential to contribute to advancements across a broad spectrum of scientific and industrial fields. Actual research and development would require rigorous experimentation and validation to confirm these potential uses .
Safety And Hazards
properties
IUPAC Name |
methyl 4-(3-chloro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHAEBKDLTMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686040 |
Source
|
Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261899-32-4 |
Source
|
Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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